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molecular formula C11H9NO2 B1297788 Quinolin-6-yl acetate CAS No. 24306-33-0

Quinolin-6-yl acetate

Cat. No. B1297788
M. Wt: 187.19 g/mol
InChI Key: BHXCPQHXDLLGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507489B2

Procedure details

To a mixture of acetic acid quinolin-6-yl ester (120 g, 0.642 mol) and pyridine (114 mL, 1.41 mol) in 6 L of CCl4 was added Br2 (66 mL, 1.28 mol) dropwise. The mixture was heated to reflux for 2 hours before being cooled to room temperature. The liquid in the flask was decanted and washed with saturated aqueous NaHCO3 and water. The dark solid on the bottom of the flask was partitioned between aqueous NaHCO3 and dichloromethane. The combined organic layers were washed with water again and dried before being evaporated to dryness in vacuo. The crude product was purified through flash column chromatography eluting with Petroleum Ether/ethyl acetate (10/1˜1/1) to provide 108 g of acetic acid 3-bromo-quinolin-6-yl ester as a yellow solid (63% yield).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([O:11][C:12](=[O:14])[CH3:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Br:21]Br>C(Cl)(Cl)(Cl)Cl>[Br:21][C:3]1[CH:2]=[N:1][C:10]2[C:5]([CH:4]=1)=[CH:6][C:7]([O:11][C:12](=[O:14])[CH3:13])=[CH:8][CH:9]=2

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)OC(C)=O
Name
Quantity
114 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
6 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The liquid in the flask was decanted
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and water
CUSTOM
Type
CUSTOM
Details
The dark solid on the bottom of the flask was partitioned between aqueous NaHCO3 and dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with water again
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified through flash column chromatography
WASH
Type
WASH
Details
eluting with Petroleum Ether/ethyl acetate (10/1˜1/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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